Adagrasib - 2326521-71-3

Adagrasib

Catalog Number: EVT-275566
CAS Number: 2326521-71-3
Molecular Formula: C32H35ClFN7O2
Molecular Weight: 604.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Adagrasib, also known as Adagrasib, is a small molecule inhibitor developed for scientific research purposes, particularly in the field of oncology. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a covalent, mutant-selective inhibitor targeting a specific oncogene. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This compound has gained significant attention in preclinical and clinical research for its potential to understand and potentially intervene in the growth and proliferation of certain types of cancer cells. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Future Directions

Future research on adagrasib will likely focus on several key areas. Firstly, further understanding of the resistance mechanisms to KRAS G12C inhibition is crucial. [, , , ] Studies will aim to identify novel resistance mechanisms and develop strategies to overcome them, potentially through combination therapies or the development of next-generation inhibitors.

Secondly, exploring the efficacy of adagrasib in other cancer types harboring the KRAS G12C mutation beyond those currently studied is essential. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This could expand the potential application of adagrasib to a wider patient population.

Thirdly, optimizing the combination strategies with adagrasib is crucial for enhancing its efficacy. [, , , , , , , , , ] Studies will investigate the optimal combinations of adagrasib with other targeted therapies, immunotherapies, or chemotherapies to achieve synergistic effects and improve treatment outcomes.

Source and Classification

MRTX849 is classified as a covalent inhibitor of the KRAS G12C protein. It is synthesized through a novel method that avoids traditional transition-metal catalysts and protection groups, enhancing its efficiency and yield. The compound's development involved extensive structure-based drug design to optimize its pharmacological properties, ensuring high selectivity and potency against the KRAS G12C mutation.

Synthesis Analysis

Methods and Technical Details

The synthesis of MRTX849 involves a streamlined, five-step process that eliminates the need for palladium catalysis and protecting group manipulations. This method employs readily available starting materials and focuses on two key chiral building blocks integrated into a tetrahydropyridopyrimidine core via sequential nucleophilic aromatic substitution reactions (S_NAr).

  1. Step 1: Formation of the tetrahydropyridopyrimidine core.
  2. Step 2: Introduction of the first chiral building block through S_NAr.
  3. Step 3: Oxidation of the sulfide intermediate using a transition-metal-free approach.
  4. Step 4: Introduction of the second chiral building block.
  5. Step 5: Final purification and formulation.
Molecular Structure Analysis

Structure and Data

MRTX849 has a complex molecular structure characterized by its tetrahydropyridopyrimidine backbone, which is crucial for its interaction with the KRAS G12C protein. The compound's structure allows it to covalently bind to cysteine residues at position 12 of KRAS G12C, effectively locking the protein in its inactive form.

  • Molecular Formula: C_19H_22N_4O_2S
  • Molecular Weight: 366.47 g/mol
  • Key Structural Features:
    • Tetrahydropyridopyrimidine core
    • Chiral centers contributing to its selectivity
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving MRTX849 is its covalent binding to the cysteine residue in the KRAS G12C protein. This reaction stabilizes the inactive GDP-bound form of KRAS G12C, inhibiting its downstream signaling pathways that promote tumor growth.

  1. Covalent Binding Reaction:
    KRAS G12C+MRTX849Inactive KRAS G12C MRTX849 Complex\text{KRAS G12C}+\text{MRTX849}\rightarrow \text{Inactive KRAS G12C MRTX849 Complex}
    This reaction effectively reduces cell viability in KRAS G12C-mutant cancer cells by disrupting critical signaling pathways such as ERK1/2 phosphorylation .
Mechanism of Action

Process and Data

MRTX849 exerts its therapeutic effects by selectively binding to the inactive form of KRAS G12C. Upon binding, it prevents the exchange of GDP for GTP, thereby inhibiting the activation of downstream signaling pathways essential for tumor proliferation.

  • Key Mechanisms:
    • Stabilization of the inactive GDP-bound state of KRAS G12C.
    • Inhibition of downstream signaling pathways (e.g., ERK1/2).

In vitro studies have demonstrated that MRTX849 significantly inhibits cell growth in KRAS G12C-mutant cancer cell lines with IC50 values ranging from 10 nmol/L to over 973 nmol/L depending on cellular context .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MRTX849 exhibits several notable physical and chemical properties:

  • Appearance: White to off-white solid
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stable under recommended storage conditions (room temperature, protected from light).

These properties are critical for ensuring effective delivery and bioavailability in clinical settings.

Applications

Scientific Uses

MRTX849 has been primarily developed for use in treating patients with non-small cell lung cancer harboring the KRAS G12C mutation. Its application extends beyond direct tumor inhibition; recent studies suggest that MRTX849 may also recondition the tumor immune microenvironment, enhancing responses to checkpoint inhibitor therapies . This dual mechanism positions MRTX849 as a promising candidate not only for direct cancer treatment but also for combination therapies aimed at improving patient outcomes in oncology.

Properties

CAS Number

2326521-71-3

Product Name

MRTX849

IUPAC Name

2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile

Molecular Formula

C32H35ClFN7O2

Molecular Weight

604.1 g/mol

InChI

InChI=1S/C32H35ClFN7O2/c1-21(34)31(42)41-17-16-40(18-23(41)11-13-35)30-25-12-15-39(28-10-4-7-22-6-3-9-26(33)29(22)28)19-27(25)36-32(37-30)43-20-24-8-5-14-38(24)2/h3-4,6-7,9-10,23-24H,1,5,8,11-12,14-20H2,2H3/t23-,24-/m0/s1

InChI Key

PEMUGDMSUDYLHU-ZEQRLZLVSA-N

SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F

Solubility

Soluble in DMSO

Synonyms

MRTX849; MRTX-849; MRTX 849;

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.